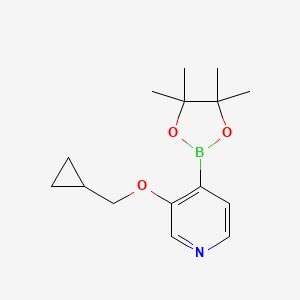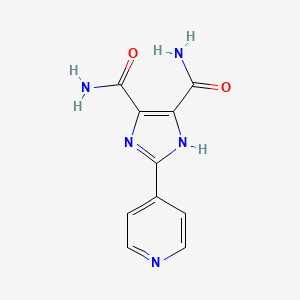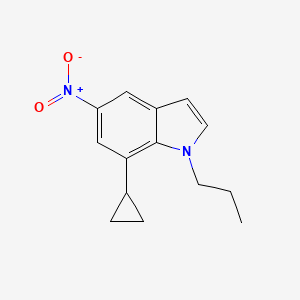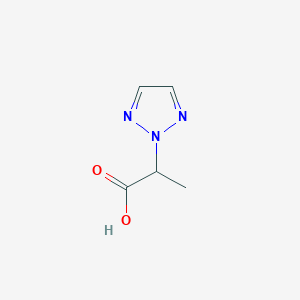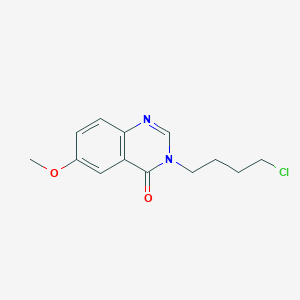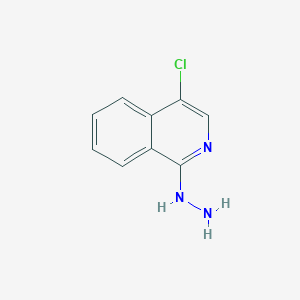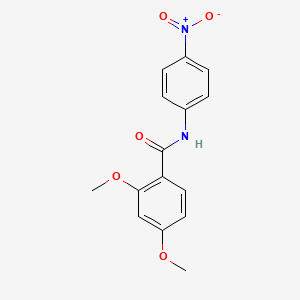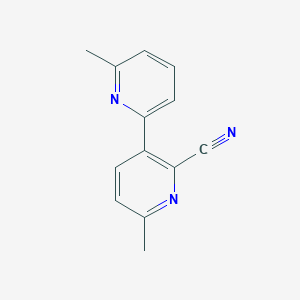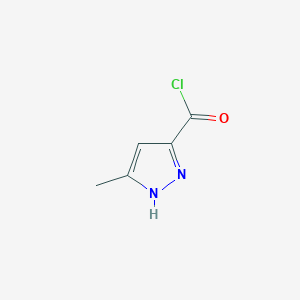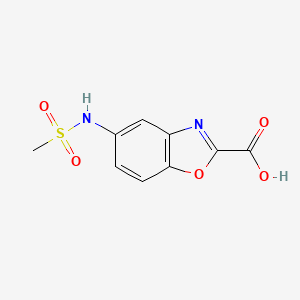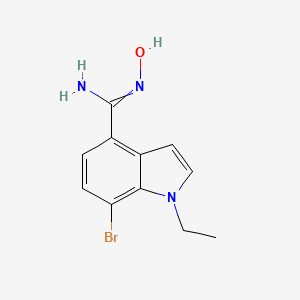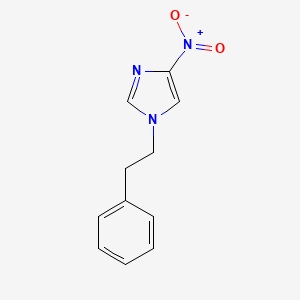
4-Nitro-1-(2-phenylethyl)-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitro-1-(2-phenylethyl)-1H-imidazole is a heterocyclic compound that belongs to the class of nitroimidazoles. This compound is characterized by the presence of a nitro group (-NO2) attached to the imidazole ring, along with a phenylethyl substituent. Nitroimidazoles are known for their diverse applications in medicinal chemistry, particularly as antimicrobial and antiprotozoal agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-1-(2-phenylethyl)-1H-imidazole typically involves the nitration of an imidazole precursor. One common method is the electrophilic nitration of imidazole using nitric acid or a mixture of nitric and sulfuric acids. The reaction conditions often require careful control of temperature and acidity to ensure selective nitration at the desired position on the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of safer nitrating agents and optimized reaction conditions can enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Nitro-1-(2-phenylethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The imidazole ring can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 4-amino-1-(2-phenylethyl)-1H-imidazole.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Nitro-1-(2-phenylethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiprotozoal properties.
Medicine: Investigated for its potential use in the treatment of infections caused by anaerobic bacteria and protozoa.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Nitro-1-(2-phenylethyl)-1H-imidazole involves the reduction of the nitro group to reactive intermediates, such as nitroso and hydroxylamine derivatives. These intermediates can interact with cellular components, leading to the disruption of essential biological processes. The molecular targets and pathways involved include DNA, proteins, and enzymes, resulting in the inhibition of cell growth and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metronidazole: Another nitroimidazole with similar antimicrobial properties.
Tinidazole: A nitroimidazole used to treat protozoal infections.
Ornidazole: A nitroimidazole with applications in treating anaerobic bacterial infections.
Uniqueness
4-Nitro-1-(2-phenylethyl)-1H-imidazole is unique due to its specific structural features, such as the phenylethyl substituent, which may confer distinct biological activities and chemical reactivity compared to other nitroimidazoles. This uniqueness can be leveraged in the design of new therapeutic agents and chemical probes .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
4-nitro-1-(2-phenylethyl)imidazole |
InChI |
InChI=1S/C11H11N3O2/c15-14(16)11-8-13(9-12-11)7-6-10-4-2-1-3-5-10/h1-5,8-9H,6-7H2 |
Clé InChI |
UUKRIWLGBVSFSN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN2C=C(N=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


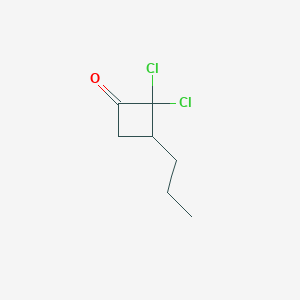
![[4-(4-Aminophenyl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone](/img/structure/B13880630.png)
